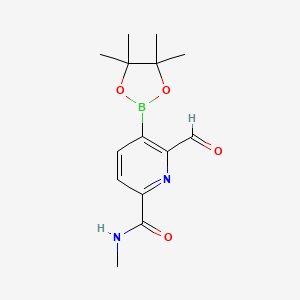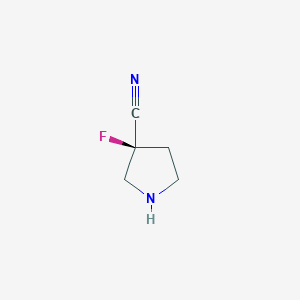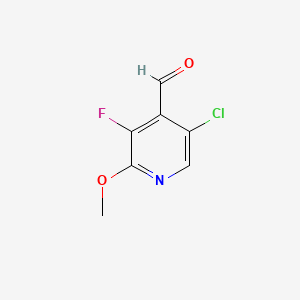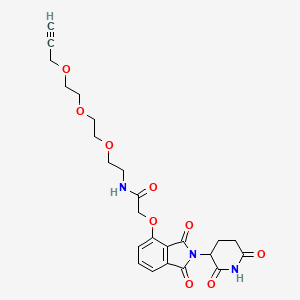
Thalidomide-O-acetamido-PEG3-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-PEG3-propargyl is a synthetic compound that incorporates a thalidomide-based ligand and a propargyl-functionalized polyethylene glycol (PEG) spacer. This compound is primarily used in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The propargyl group allows for the attachment of the compound to other molecules, facilitating targeted delivery to specific cells or tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG3-propargyl typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated thalidomide is then reacted with a PEG spacer to form Thalidomide-O-PEG.
Propargylation: The PEGylated thalidomide is further reacted with a propargylating agent to introduce the propargyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-O-acetamido-PEG3-propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions, allowing the compound to be attached to other molecules.
Click Chemistry:
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide-Containing Molecules: React with the propargyl group in click chemistry reactions.
Major Products: The major products formed from these reactions are typically conjugates of this compound with other molecules, enhancing its functionality and specificity .
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the targeted degradation of specific proteins.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory conditions, by targeting disease-related proteins.
Industry: Utilized in the development of advanced drug delivery systems and therapeutic agents
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-PEG3-propargyl involves its role as a PROTAC linker. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, and recruits target proteins for ubiquitination and subsequent degradation by the proteasome. This targeted degradation disrupts specific cellular pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Thalidomide-O-amido-PEG4-propargyl: Similar structure but with a longer PEG spacer.
Lenalidomide-5’-acetamido-O-PEG3-propargyl: Another thalidomide derivative with similar applications in PROTAC technology
Uniqueness: Thalidomide-O-acetamido-PEG3-propargyl is unique due to its specific PEG spacer length and propargyl functional group, which provide optimal balance between solubility, stability, and reactivity. This makes it particularly effective in targeted protein degradation applications .
Propiedades
Fórmula molecular |
C24H27N3O9 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H27N3O9/c1-2-9-33-11-13-35-14-12-34-10-8-25-20(29)15-36-18-5-3-4-16-21(18)24(32)27(23(16)31)17-6-7-19(28)26-22(17)30/h1,3-5,17H,6-15H2,(H,25,29)(H,26,28,30) |
Clave InChI |
MEOVZDWFMKUTQA-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


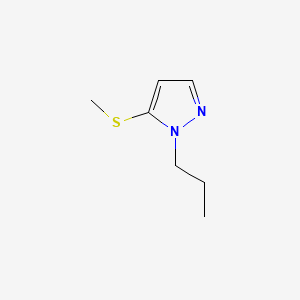




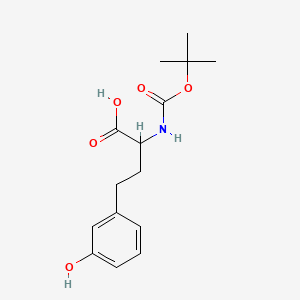
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
